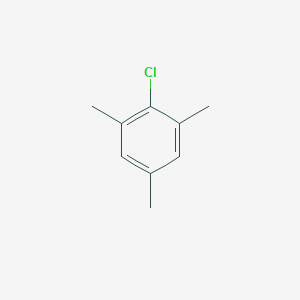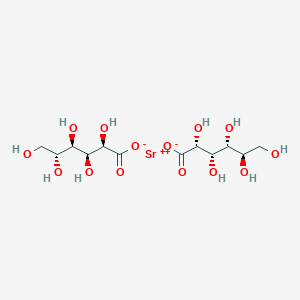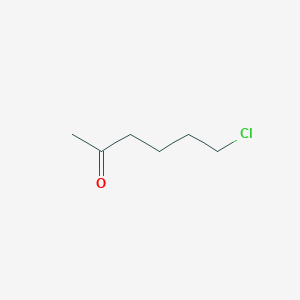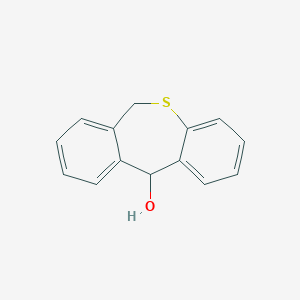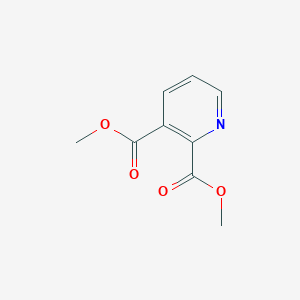
2,3-吡啶二甲酸二甲酯
描述
2,3-Pyridinedicarboxylic acid dimethyl ester, commonly referred to as 2,3-PDCA, is an organic compound. It is a dimethyl ester of 2,3-pyridinedicarboxylic acid, a carboxylic acid derived from pyridine. 2,3-PDCA is used in a wide variety of applications, including as a building block for pharmaceuticals, as a reagent in organic synthesis, and as a precursor to other organic compounds. It is a versatile compound, with a variety of uses in both research and industry.
科学研究应用
配位化学
2,3-吡啶二甲酸二甲酯在配位化学中被用于与金属离子形成复杂结构。 例如,它可以与Hg2+离子配位,导致荧光“开”和“关”状态,形成3D结构 . 它还在合成具有各种金属盐的杂金属化合物的过程中起作用,有助于形成配位聚合物和框架 .
有机合成
在有机合成中,该化合物参与了通过与α,ω-二氨基醚反应生成大环双酰胺和四酰胺。 这些大环可以作为主体分子,与二苯基脲衍生物形成络合物 . 此外,它还用于合成具有光致发光性质的金属有机框架(MOFs) .
作用机制
Pharmacokinetics
172), density (12±01 g/cm3), and boiling point (2623±200 °C at 760 mmHg) can influence its pharmacokinetic behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl pyridine-2,3-dicarboxylate. For instance, the compound’s stability can be affected by temperature and light exposure. It is recommended to store the compound in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
属性
IUPAC Name |
dimethyl pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIBCYHQZTFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209234 | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-38-9 | |
| Record name | 2,3-Dimethyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl quinolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIS(METHOXYCARBONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl pyridine-2,3-dicarboxylate valuable in total synthesis?
A: Dimethyl pyridine-2,3-dicarboxylate serves as a crucial starting material for synthesizing various Lycopodium alkaloids, including lycopodine, clavoloine, and annofoline []. These alkaloids exhibit diverse biological activities, making them attractive targets for drug discovery. The compound's structure allows for efficient elaboration into the complex frameworks of these natural products.
Q2: Can you provide an example of a specific synthetic route using this compound?
A: Researchers have successfully synthesized several Lycopodium alkaloids by utilizing dimethyl pyridine-2,3-dicarboxylate as a starting point and building upon a previously prepared hydrojulolidine intermediate []. This approach highlights the compound's utility in constructing complex molecular architectures found in natural products.
Q3: Has dimethyl pyridine-2,3-dicarboxylate been used in developing any specific pharmaceutical compounds?
A: While the provided research doesn't directly discuss specific pharmaceutical applications, it highlights a chemo-enzymatic route to (S,S)-2,8-diazabicyclo[4.3.0]nonane, a key chiral intermediate for synthesizing Moxifloxacin []. This route involves reducing dimethyl pyridine-2,3-dicarboxylate to cis-(±)-Dimethylpiperidine-2,3-dicarboxylate using Pd/C and acetic acid under hydrogen atmosphere at room temperature. This intermediate then undergoes further transformations to yield the desired chiral building block for Moxifloxacin.
Q4: Are there any unexpected reactions observed with dimethyl pyridine-2,3-dicarboxylate?
A: Interestingly, research has shown that treating dimethyl pyridine-2,3-dicarboxylate with sodium borohydride doesn't yield the expected reduction product. Instead, it leads to the formation of 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one []. This unexpected outcome highlights the importance of carefully considering reaction conditions and potential side reactions when working with this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
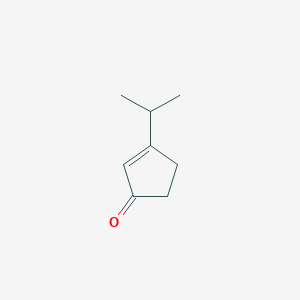

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

